2-Chloro-6-fluorobenzaldehyde

Catalog No.
S1529583
CAS No.
387-45-1
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzaldehyde

CAS Number

387-45-1

Product Name

2-Chloro-6-fluorobenzaldehyde

IUPAC Name

2-chloro-6-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H

InChI Key

OACPOWYLLGHGCR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Fluoro-6-chlorobenzaldehyde;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)F

The exact mass of the compound 2-Chloro-6-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-fluorobenzaldehyde is a di-halogenated aromatic building block characterized by its highly valuable orthogonal reactivity profile. Featuring an electrophilic aldehyde group alongside distinct fluorine and chlorine substituents, it serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The high electronegativity of the fluorine atom enables rapid and regioselective nucleophilic aromatic substitution (SNAr), while the chlorine atom provides a stable handle for subsequent metal-catalyzed cross-coupling reactions. This dual functionality makes it a high-value starting material for industrial and laboratory workflows requiring precise regiocontrol and high-purity downstream intermediates [1].

Substituting 2-chloro-6-fluorobenzaldehyde with cheaper symmetric analogs fundamentally disrupts orthogonal synthesis routes and degrades process efficiency. Utilizing 2,6-dichlorobenzaldehyde for SNAr reactions requires harsher conditions and generates complex, difficult-to-separate by-product mixtures due to the poorer leaving-group ability of chlorine. Conversely, employing 2,6-difluorobenzaldehyde eliminates the residual chlorine handle necessary for downstream palladium-catalyzed cross-coupling. Furthermore, attempting to synthesize the mono-fluorinated compound in-house via halogen exchange from 2,6-dichlorobenzaldehyde yields predominantly the over-reacted difluoro analog, making direct procurement of the pure asymmetric compound essential to avoid massive yield losses and chromatographic bottlenecks .

Inefficiency of In-House Mono-Fluorination

Attempting to generate 2-chloro-6-fluorobenzaldehyde from the cheaper 2,6-dichlorobenzaldehyde via potassium fluoride (KF) halogen exchange results in poor regiocontrol. Under standard conditions (KF in DMSO at 160 °C for 6 hours), the reaction yields only 10% of the desired 2-chloro-6-fluorobenzaldehyde, while predominantly driving the reaction to the over-fluorinated 2,6-difluorobenzaldehyde (81% yield) .

Evidence DimensionReaction yield during halogen exchange
Target Compound Data10% yield of 2-chloro-6-fluorobenzaldehyde
Comparator Or Baseline81% yield of 2,6-difluorobenzaldehyde (over-reaction)
Quantified Difference8.1x higher formation of the undesired difluoro by-product
ConditionsKF, tetramethylammonium chloride, DMSO, 160 °C, 6 hours

Demonstrates that direct procurement is necessary because in-house synthesis from the dichloro analog results in uncontrollable over-fluorination and severe material loss.

Differential SNAr Leaving Group Dynamics in API Synthesis

In the synthesis of piperazine-containing psychotropic APIs (e.g., Brexpiprazole intermediates), utilizing 2-chloro-6-fluorobenzaldehyde allows for the clean nucleophilic displacement of the fluorine atom by N-Boc-piperazine, achieving a 54% overall yield of high-purity intermediates across a five-step sequence. When the synthesis was attempted using 2,6-dichlorobenzaldehyde, the process suffered from low yields and generated a large number of complex by-products that were highly difficult to remove [1].

Evidence DimensionBy-product formation and intermediate yield
Target Compound Data54% overall yield with easily removed impurities
Comparator Or Baseline2,6-dichlorobenzaldehyde (low yield, complex inseparable by-products)
Quantified DifferenceSignificant reduction in purification overhead and viable kilogram-scale scale-up
ConditionsNucleophilic displacement with N-Boc-piperazine followed by benzothiophene assembly

The highly electronegative fluorine acts as a superior leaving group compared to chlorine, drastically reducing purification bottlenecks in multi-step API manufacturing.

High-Yield Conversion in Beta-Lactam Antibiotic Manufacturing

2-Chloro-6-fluorobenzaldehyde is the direct starting material for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. When this specific acylating agent is condensed with 6-aminopenicillanic acid (6-APA), it yields 41.3 g of flucloxacillin sodium monohydrate from a standard batch, achieving a 90.6% yield at 99.8% HPLC purity .

Evidence DimensionDownstream API yield and purity
Target Compound Data90.6% yield, 99.8% purity of flucloxacillin sodium
Comparator Or BaselineGeneric beta-lactam side chains (lack specific steric/electronic resistance to beta-lactamase)
Quantified DifferenceEnables >90% yield of the specific beta-lactamase-resistant antibiotic
ConditionsCondensation of the derived acyl chloride with 6-APA in aqueous sodium carbonate/ethyl acetate at 5-10 °C

Validates the compound as an industrial-grade precursor capable of supporting >90% yields in commercial-scale antibiotic production where the exact di-halogenated pattern is non-negotiable.

Grignard/Oxidation Route to Sterically Hindered Benzoic Acids

For the preparation of 2-chloro-6-methylbenzoic acid, starting from 2-chloro-6-fluorobenzaldehyde via imine formation, Grignard addition, and subsequent oxidation yields the target acid in 85% overall yield. In contrast, the traditional Sandmeyer reaction starting from 2-chloro-6-methylaniline suffers from a low yield (<50%), high dilution requirements, and significant tar formation[1].

Evidence DimensionOverall synthesis yield of 2-chloro-6-methylbenzoic acid
Target Compound Data85% overall yield
Comparator Or BaselineSandmeyer reaction from 2-chloro-6-methylaniline (<50% yield)
Quantified Difference>35% absolute yield improvement and elimination of tar formation
ConditionsConversion to n-butylimine, treatment with methylmagnesium chloride, hydrolysis, and oxidation

Proves the compound's aldehyde group can be efficiently transformed while the halogens remain stable, offering a high-yield, scalable alternative to messy Sandmeyer routes.

Orthogonal Cross-Coupling Workflows

Where sequential nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling are required to build complex heterocycles. The fluorine atom is readily displaced by nucleophiles (such as amines or azides), leaving the chlorine atom intact for subsequent Suzuki, Heck, or Sonogashira coupling reactions [1].

High-Purity Piperazine API Synthesis

Used in the scalable, high-purity synthesis of piperazine-containing psychotropic drugs (like Brexpiprazole intermediates). Procuring this exact compound avoids the severe by-product formation and low yields associated with utilizing symmetric dichloro-analogs during the critical N-Boc-piperazine displacement step [1].

Commercial Beta-Lactam Antibiotic Production

Direct precursor for the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This acylating agent is essential for the production of flucloxacillin, providing the specific steric and electronic environment required to confer beta-lactamase resistance to the final antibiotic .

Synthesis of Sterically Hindered Benzoic Acids

Serves as a highly efficient starting material for the synthesis of 2-chloro-6-methylbenzoic acid and related derivatives via Grignard addition and oxidation, bypassing the low-yielding, tar-forming Sandmeyer reactions associated with aniline precursors [2].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

157.9934706 Da

Monoisotopic Mass

157.9934706 Da

Heavy Atom Count

10

UNII

51YJ9BW8W7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

387-45-1

Wikipedia

2-Chloro-6-fluorobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-chloro-6-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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